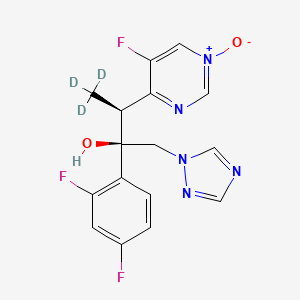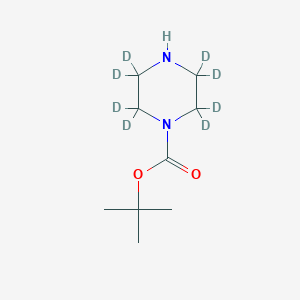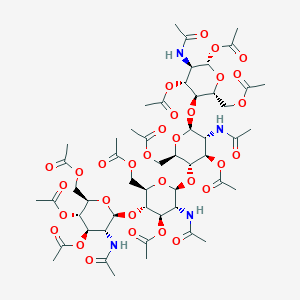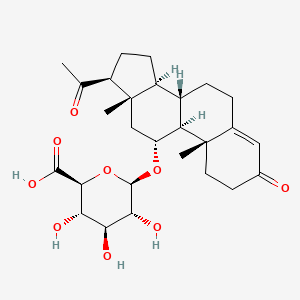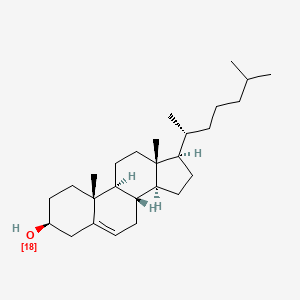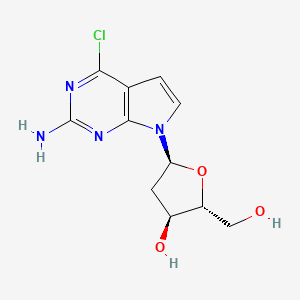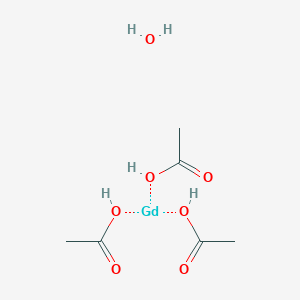
GADOLINIUM (III) ACETATE HYDRATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gadolinium (III) Acetate Hydrate is the acetate salt of the lanthanide element gadolinium . It is a colorless crystal that is soluble in water and can form a hydrate . It has been used in vitro for the diagnosis and treatment of cancer . Gadolinium-based contrast agents are injected into the body to enhance x-ray images of deep tissues .
Synthesis Analysis
The tetrahydrate of gadolinium acetate can be crystallized from an aqueous solution by the reaction of gadolinium oxide and acetic acid . The reaction is as follows: Gd2O3 + 6 HOAc + 5 H2O → [(Gd(OAc)3(H2O)2)2]·4H2O .Molecular Structure Analysis
The molecular formula of Gadolinium (III) Acetate Hydrate is C6H11GdO7 . Its average mass is 406.443 Da and its monoisotopic mass is 407.006287 Da .Chemical Reactions Analysis
The complex [Gd4(CH3COO)4(acac)8(H2O)4] can be obtained by the reflux reaction of gadolinium acetate and acetylacetone in the presence of triethylamine in methanol solution .Physical And Chemical Properties Analysis
Gadolinium (III) Acetate Hydrate appears as a colorless crystal or white powder . It has a density of 1.611 g·cm−3 (hydrate) . It is soluble in water .科学的研究の応用
Laboratory Reagent
Gadolinium(III) acetate hydrate is often used as a laboratory reagent . In this capacity, it can be used in a variety of chemical reactions, serving as a source of gadolinium ions.
Catalyst
This compound can also serve as a catalyst in certain reactions . As a catalyst, it can speed up chemical reactions without being consumed in the process.
Optical Glasses
Gadolinium(III) acetate hydrate is used in the production of optical glasses . The presence of gadolinium can alter the optical properties of the glass, making it useful for specific applications.
Structural Ceramics
This compound is used in the production of structural ceramics . Gadolinium can enhance the properties of ceramics, making them more durable and resistant to wear.
Electrical Components
Gadolinium(III) acetate hydrate is used in the manufacture of certain electrical components . Gadolinium’s unique properties can enhance the performance of these components.
Photo-Optical Material
This compound is used in the production of photo-optical materials . These materials are used in a variety of applications, including photography and optical communications.
Magnetic Resonance Imaging (MRI) Contrast Enhancement Agents
A series of chelating amphiphiles and their gadolinium (Gd(iii)) metal complexes have been synthesized and studied with respect to their neat and lyotropic liquid crystalline phase behavior. These amphiphiles have the ability to form ion-tunable self-assembly nanostructures and their associated Gd III complexes have potential as magnetic resonance imaging (MRI) contrast enhancement agents .
作用機序
Target of Action
Gadolinium(III) acetate hydrate is primarily used as a laboratory reagent and in the production of optical glasses, structural ceramics, electrical components, and photo-optical materials . .
Mode of Action
It is known that the compound forms a colorless crystal that is soluble in water and can form a hydrate . Its tetrahydrate has ground state ferromagnetism . The complex [Gd4(CH3COO)4(acac)8(H2O)4] can be obtained by the reflux reaction of gadolinium acetate and acetylacetone in the presence of triethylamine in methanol solution .
Biochemical Pathways
Gadolinium-based contrast agents have been used for more than 30 years to improve magnetic resonance imaging, a crucial tool for medical diagnosis and treatment monitoring across multiple clinical settings .
Pharmacokinetics
It is known that the compound is a colorless crystal that is soluble in water .
Result of Action
Gadolinium-based contrast agents are known to enhance x-ray images of deep tissues .
Action Environment
The action of Gadolinium(III) acetate hydrate can be influenced by environmental factors. For instance, the compound is hygroscopic, meaning it absorbs moisture from the air . This property can affect the compound’s stability and efficacy. Furthermore, the compound should be stored under an inert atmosphere and kept in a dry and well-ventilated place to protect it from moisture .
Safety and Hazards
Gadolinium (III) Acetate Hydrate may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes .
将来の方向性
Gadolinium (III) Acetate Hydrate has been used for making optical glass and dopant for Gadolinium Yttrium Garnets which have microwave applications . It has also been used as intravenous MRI contrast agent to enhance images in medical magnetic resonance imaging and Magnetic Resonance Angiography (MRA) procedures .
特性
IUPAC Name |
acetic acid;gadolinium;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.Gd.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPUMMSAJAYYST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.O.[Gd] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14GdO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gadolinium(III) acetate hydrate | |
CAS RN |
100587-93-7 |
Source


|
| Record name | Gadolinium(III) acetate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



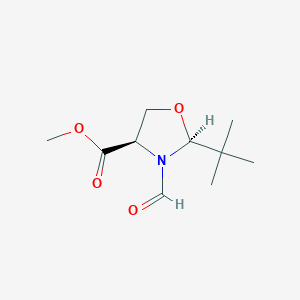
![(4S)-4-Methyl-2-oxo-[1,3,2]dioxathiolane-4-carboxylic acid methyl ester](/img/structure/B1140756.png)
